molecular formula C9H7I2NO3 B092842 2-acetamido-3,5-diiodobenzoic acid CAS No. 19094-52-1

2-acetamido-3,5-diiodobenzoic acid

Cat. No.: B092842
CAS No.: 19094-52-1
M. Wt: 430.97 g/mol
InChI Key: RXUZIZREGNCEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-3,5-diiodobenzoic acid is a derivative of anthranilic acid, which is an aromatic amine and carboxylic acid. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the benzene ring, and an acetyl group attached to the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anthranilic acid, N-acetyl-3,5-diiodo- typically involves the iodination of anthranilic acid followed by acetylation. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an acidic medium to facilitate the introduction of iodine atoms at the desired positions on the benzene ring. After iodination, the acetylation is performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-acetamido-3,5-diiodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can remove the iodine atoms or reduce the carboxylic acid group to an alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce deiodinated or alcohol derivatives.

Scientific Research Applications

2-acetamido-3,5-diiodobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of anthranilic acid, N-acetyl-3,5-diiodo- involves its interaction with specific molecular targets and pathways. The presence of iodine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The acetyl group can facilitate the compound’s entry into cells and its interaction with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Anthranilic Acid: The parent compound without the iodine and acetyl groups.

    N-acetylanthranilic Acid: Similar structure but without the iodine atoms.

    3,5-Diiodoanthranilic Acid: Similar structure but without the acetyl group.

Uniqueness: 2-acetamido-3,5-diiodobenzoic acid is unique due to the combination of iodine atoms and an acetyl group, which confer distinct chemical and biological properties

Properties

CAS No.

19094-52-1

Molecular Formula

C9H7I2NO3

Molecular Weight

430.97 g/mol

IUPAC Name

2-acetamido-3,5-diiodobenzoic acid

InChI

InChI=1S/C9H7I2NO3/c1-4(13)12-8-6(9(14)15)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13)(H,14,15)

InChI Key

RXUZIZREGNCEBC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O

Key on ui other cas no.

19094-52-1

Synonyms

2-Acetylamino-3,5-diiodobenzoic acid

Origin of Product

United States

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